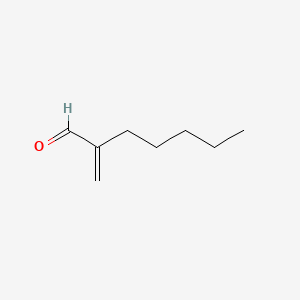
2-Methyleneheptan-1-al
Cat. No. B3190368
Key on ui cas rn:
4125-23-9
M. Wt: 126.2 g/mol
InChI Key: LDGVIXYITWDQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08080691B2
Procedure details


A 3-L three-neck flask fitted with an overhead stirrer and a condenser was charged with di-n-butylamine (33 g) and acetic acid (31 g). Formaldehyde solution in water (500 mL, 33%) was added and the resulting solution was heated to 50° C. with stirring. Heptanal (500 g) was fed in over about 1.5 hours. A slight exotherm was noticed during the feed. GC analysis showed the consumption of heptanal and the production of 2-methylene heptanal, and a conversion rate of about 95% after the feed was completed. The reaction was cooled to room temperature and the reaction mixture was poured into a separatory funnel and washed once with HCl solution (5%). The organic layer was then washed once with saturated sodium carbonate to provide crude 2-methylene heptanal (553 g), which was loaded into a 2-L stainless steel pressure reactor along with dicyclopentadiene (343 g). The pressure reactor was sealed and heated to 170° C. with stirring for two hours. The reaction was then cooled to room temperature. The resulting crude product was purified by distillation to yield 2-pentylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde (217 g).





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](O)(=O)C.C=O.[CH:7](=[O:14])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>O.C(NCCCC)CCC>[CH2:1]=[C:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:7]=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(CCC)NCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 3-L three-neck flask fitted with an overhead stirrer and a condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was fed in over about 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the consumption of heptanal
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was poured into a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with HCl solution (5%)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was then washed once with saturated sodium carbonate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=C(C=O)CCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 553 g | |
| YIELD: CALCULATEDPERCENTYIELD | 848.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
